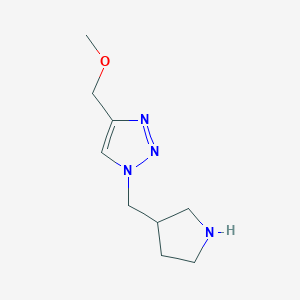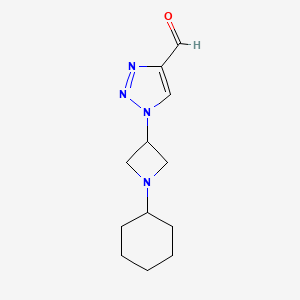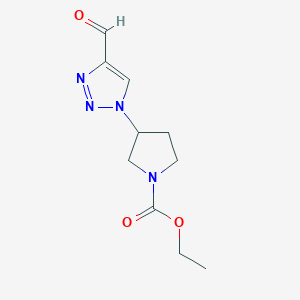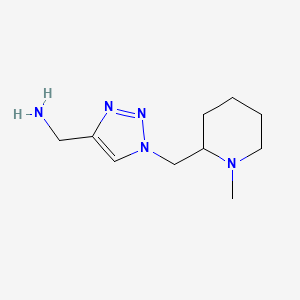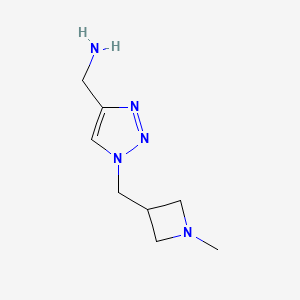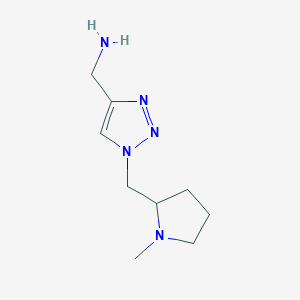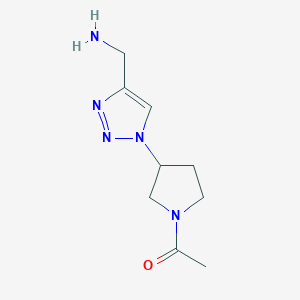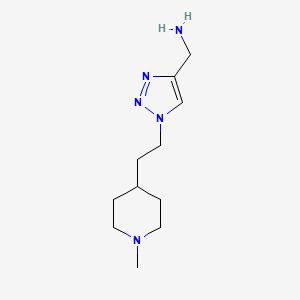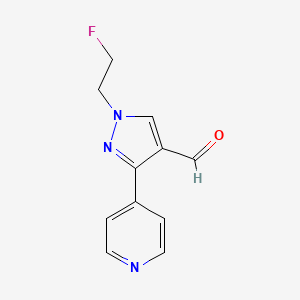
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, also known as FEPy, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 143°C and a melting point of -20°C. FEPy is an important reagent in organic synthesis and has been used extensively in the development of pharmaceuticals, agrochemicals, and other compounds. FEPy has a wide range of applications in the field of biochemistry, and its potential as an effective therapeutic agent is being explored.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of heteroaryl pyrazole derivatives, including ones with pyridin-4-yl moieties, have been extensively explored. These compounds are synthesized through reactions with chitosan to form Schiff bases, which are then characterized using various analytical techniques like FTIR, NMR, and XRD. The focus on these derivatives showcases their potential in creating novel compounds with specific properties (Hamed et al., 2020).
Antimicrobial Activity
- The antimicrobial activities of pyrazole derivatives have been assessed against various bacterial and fungal strains. The activity appears to be dependent on the specific Schiff base moiety, indicating that structural variations can significantly influence biological effects. This underlines the potential of these compounds in antimicrobial applications (Hamed et al., 2020).
Molecular Docking and Antitumor Activity
- Novel pyrazole pyrimidine derivatives, including those derived from pyrazole-4-carbaldehyde, have been synthesized and evaluated for their antitumor activities. Molecular docking studies suggest these compounds as potential inhibitors of key biological targets, such as thymidylate synthase. Cytotoxic evaluations against cancer cell lines reveal some compounds exhibit promising antitumor activities, suggesting a pathway for developing new cancer therapies (El-Zahar et al., 2011).
Antimicrobial Evaluation of Thiohydrazonates and Pyrazolo[3,4-b]pyridines
- The antimicrobial efficacy of thiohydrazonates and pyrazolo[3,4-b]pyridines derived from pyrazole carbaldehyde compounds has been documented. One particular derivative showed significant inhibitory activity against various bacterial strains, highlighting the potential for these compounds in antimicrobial drug development (Mekky & Sanad, 2019).
Synthesis of Novel Heterocycles
- The compound has served as a precursor for synthesizing a range of novel heterocycles, demonstrating the versatility of pyrazole derivatives in creating diverse chemical entities. These studies involve facile reactions leading to compounds with potential applications in medicinal chemistry and materials science (Baashen et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWPFEOTWWMSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



